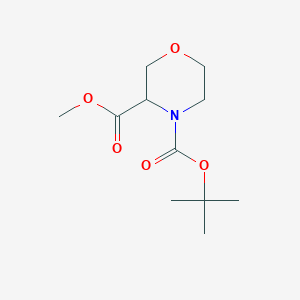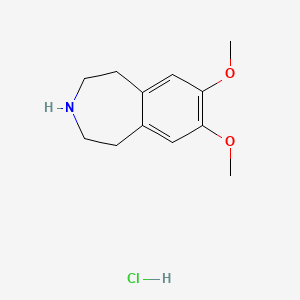
1-アミノ-2-ビニルシクロプロパンカルボン酸エチル
概要
説明
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, also known as EAVCP, is an organocatalytic compound that is used in various scientific research applications. It is a cyclopropyl-containing amino acid ester that is used as a catalyst in various organic synthesis. It is used in a variety of chemical reactions, from the synthesis of various organic compounds to the synthesis of pharmaceuticals. In addition, EAVCP has been shown to have a number of biochemical and physiological effects on cells and organisms.
科学的研究の応用
C型肝炎ウイルスに対する薬剤
(1R,2S)-1-アミノ-2-ビニルシクロプロパンカルボン酸エチル (VCPA) は、C型肝炎ウイルスに対する薬剤の重要な中間体です . C型肝炎ウイルス (HCV) 感染は、肝臓関連の罹患率と死亡率の主要な原因であり、これまでHCV感染を防ぐワクチンの開発は成功していません . そのため、VCPAの合成は、製薬上の重要性が高いです .
不斉合成
(1R,2S)-1-アミノ-2-ビニルシクロプロパンカルボン酸エチルの不斉合成は、製薬上の重要性から非常に需要が高いです . このプロセスには、PTCアルキル化 (S N 2)、均一系S N 2′環化が含まれます .
酵素的脱対称化
(1R,2S)-VCPAの中間体の効率的な製造方法は、マロネートジエステル誘導体の酵素的脱対称化によって開発されました . このプロセスはエステラーゼを使用し、工業規模の生産に適用できるほど多様です .
遺伝子操作されたエステラーゼの使用
VCPAの合成スキームにおいて、枯草菌NBRC3027由来のp-ニトロベンジルエステラーゼ (PNBE3027) は、高いエナンチオ選択性を示しました . 基質結合ポケットにおける置換基を持つ変異体のライブラリが、エナンチオ選択性の向上のために作成されました .
グリシンシッフ塩基のアルキル化/環化
標的アミノ酸を調製するための高度な手順には、新規な軸性キラルな求核性グリシン等価物の2段階S N 2およびS N 2′アルキル化が含まれます .
工業規模の生産
これらの研究は、エステラーゼを用いた(1R,2S)-VCPAのための新しい効率的なプロセスを示し、工業規模の生産に適用できるほど多様です .
作用機序
Target of Action
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, also known as ETHYL 1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE, is a key intermediate for anti-hepatitis C virus drugs . The primary target of this compound is the hepatitis C virus.
Mode of Action
It is known that it plays a crucial role in the synthesis of potent hcv ns3 protease inhibitors .
Biochemical Pathways
The compound is synthesized through a process of enzymatic desymmetrization of a malonate diester derivative . This process involves the use of an engineered esterase from Bacillus subtilis .
Pharmacokinetics
The compound is produced through a robust and chromatography-free sequence, suggesting it may have favorable bioavailability .
Result of Action
The result of the action of Ethyl 1-amino-2-vinylcyclopropanecarboxylate is the inhibition of the hepatitis C virus. It is a key intermediate in the production of drugs that have shown significant efficacy against this virus .
Action Environment
The action of Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be influenced by various environmental factors. For instance, the enzymatic desymmetrization process used in its synthesis is sensitive to conditions such as temperature and pH
将来の方向性
The future directions for the use of (1R,2S)-VCPA involve its potential application in the large-scale production of anti-hepatitis C virus drugs . The development of an efficient manufacturing method for (1R,2S)-VCPA using enzymatic desymmetrization presents a new efficient process that can be applied for industrial-scale production .
生化学分析
Biochemical Properties
Ethyl 1-amino-2-vinylcyclopropanecarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterase from Bacillus subtilis, which is used in the desymmetrization of malonate diester derivatives to produce enantiomerically pure compounds . The interaction with this enzyme is highly enantioselective, with the enzyme showing more than 90% enantiomeric excess. This interaction is essential for the efficient production of the compound in its desired enantiomeric form .
Cellular Effects
Ethyl 1-amino-2-vinylcyclopropanecarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as an intermediate in the synthesis of antiviral drugs. These drugs target the hepatitis C virus, and the compound’s presence is crucial for the inhibition of viral replication . The compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of specific metabolites involved in viral replication .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with viral proteases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication of the hepatitis C virus . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the protease . Additionally, the compound can induce changes in gene expression, further contributing to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-amino-2-vinylcyclopropanecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of antiviral activity . These effects include prolonged inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ethyl 1-amino-2-vinylcyclopropanecarboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is involved in several metabolic pathways, particularly those related to antiviral activity. The compound interacts with enzymes such as viral proteases and host cell enzymes involved in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites critical for viral replication and cellular function . The compound’s role in these pathways is essential for its efficacy as an antiviral agent .
Transport and Distribution
Within cells and tissues, ethyl 1-amino-2-vinylcyclopropanecarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as infected cells, where it can exert its antiviral effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects .
特性
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
787548-29-2 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in organic synthesis?
A1: Ethyl 1-amino-2-vinylcyclopropanecarboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropane ring with amino and vinyl substituents, makes it a versatile building block for pharmaceuticals and other complex molecules. The research paper highlights a novel approach to synthesizing this compound with high enantiomeric purity, which is crucial for controlling the biological activity of the final product. []
Q2: How does the research paper advance the synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate?
A2: The research focuses on an asymmetric synthesis strategy using an engineered esterase enzyme from Bacillus subtilis. [] This enzymatic desymmetrization approach offers several advantages over traditional chemical methods:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)

